molecular formula C16H18N2O B2977364 2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 337922-82-4

2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B2977364
CAS RN: 337922-82-4
M. Wt: 254.333
InChI Key: OLNUVUWYKHXCQP-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone (2A6M4MDHP) is a heterocyclic compound of the pyridazinone family, first synthesized in 2017. It is a valuable tool for biomedical research, as it has a wide range of applications in scientific research. It has been used in a variety of studies, including cancer research, neurological studies, and drug development.

Scientific Research Applications

Synthesis and Structural Analysis

Research on pyridazinone derivatives includes the synthesis of novel compounds and their structural characterization. For instance, Daoui et al. (2021) synthesized a novel pyridazin-3(2H)-one derivative, characterized by various spectroscopic methods and thermal analysis, highlighting the potential for creating new materials with tailored properties (Daoui et al., 2021).

Pharmacological Applications

Pyridazinone derivatives are explored for their potential pharmacological applications. For example, a study by Thyes et al. (1983) on 6-aryl-4,5-dihydro-3(2H)-pyridazinone derivatives demonstrated their platelet aggregation inhibiting and hypotensive activities, suggesting a potential role in cardiovascular diseases (Thyes et al., 1983).

Material Science and Chemistry

The versatility of pyridazinone derivatives extends to material science and chemistry, where they are used in the synthesis of complex molecules and materials. Uyğun et al. (2010) investigated thiol-ene click reactions involving thiol- and allyl-end functionalized linear polystyrenes, showcasing the utility of pyridazinone derivatives in polymer chemistry (Uyğun et al., 2010).

Drug Discovery and Development

The structural and chemical properties of pyridazinone derivatives are exploited in drug discovery and development for synthesizing compounds with desirable pharmacological profiles. Research by Bergmann and Gericke (1990) on 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, related to pyridazinone derivatives, illustrated their antihypertensive activity and potential as potassium channel activators, demonstrating the role of pyridazinone derivatives in developing new therapeutics (Bergmann & Gericke, 1990).

properties

IUPAC Name

6-[(E)-2-(4-methylphenyl)ethenyl]-2-prop-2-enyl-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-12-18-16(19)11-10-15(17-18)9-8-14-6-4-13(2)5-7-14/h3-9H,1,10-12H2,2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLNUVUWYKHXCQP-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-allyl-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

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